molecular formula C11H14N4O5 B12501729 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B12501729
M. Wt: 282.25 g/mol
InChI Key: HPHXOIULGYVAKW-UHFFFAOYSA-N
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Description

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a modified oxolane ring. Its chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

The synthesis of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves several steps. One common method includes the reaction of a purine derivative with a suitably protected oxolane derivative under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of pharmaceuticals and other high-value chemicals .

Mechanism of Action

The mechanism of action of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and often require detailed studies to fully understand .

Comparison with Similar Compounds

Compared to other similar compounds, 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one stands out due to its unique structural features and chemical properties. Similar compounds include other purine derivatives and oxolane-containing molecules. the specific modifications in this compound confer distinct reactivity and biological activity, making it a valuable subject of study .

Biological Activity

The compound 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one , also known as a modified purine nucleoside, has garnered attention due to its potential biological activities, particularly in antiviral applications. This article reviews the synthesis, biological mechanisms, and various studies that highlight the compound's efficacy against viral infections.

The molecular formula of the compound is C12H17N5O5C_{12}H_{17}N_{5}O_{5} with a molecular weight of 311.29 g/mol . The IUPAC name is 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one . The structure includes a purine base linked to a modified sugar moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
IUPAC Name9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
InChI KeyOJTAZBNWKTYVFJ-DWVWSIQXSA-N

The mechanism of action for this compound primarily involves its interaction with viral enzymes and receptors. It has been shown to inhibit viral replication by:

  • Enzyme Inhibition : The compound binds to viral DNA polymerases, preventing the synthesis of viral DNA.
  • Receptor Interaction : It may also interact with cellular receptors that facilitate viral entry into host cells.

Antiviral Efficacy

Research has demonstrated that This compound exhibits significant antiviral activity , particularly against herpes simplex virus (HSV). In various studies:

  • In vitro Studies : The compound showed potent activity against HSV types 1 and 2, comparable to established antiviral agents like acyclovir (ACV) .
  • In vivo Studies : In animal models, it was found that systemic administration of the compound was more effective than ACV in certain scenarios, especially in reducing virus replication in infected tissues .

Case Studies

  • Herpes Simplex Virus (HSV) Infection :
    • A study indicated that when administered subcutaneously in mice infected with HSV, the compound significantly reduced viral loads compared to controls and was more effective than ACV in some cases .
  • Toxicity Assessment :
    • Toxicity assays revealed no significant cytotoxic effects on cultured cells at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis with Other Antivirals

To contextualize the effectiveness of this compound, a comparison with other antiviral agents is presented below:

CompoundActivity Against HSVCytotoxicityAdministration Route
This compoundHighLowSubcutaneous / Oral
AcyclovirModerateModerateOral / Topical
BRL 39123 (Similar Structure)HighLowOral / Subcutaneous

Properties

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXOIULGYVAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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